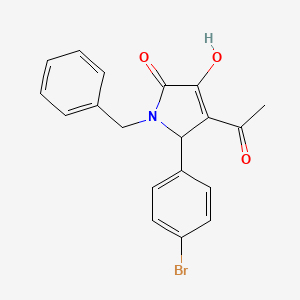![molecular formula C25H26ClN3O B5085633 N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5085633.png)
N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide, also known as CM156, is a novel compound with potential therapeutic applications. It belongs to the class of benzamide derivatives and has been synthesized through a multi-step process.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of histone deacetylases, the modulation of neurotransmitter systems, and the regulation of gene expression. These mechanisms contribute to the anti-cancer, anti-inflammatory, and neuroprotective effects of N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide.
Biochemical and physiological effects:
N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of histone deacetylases, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes. It can also modulate the activity of neurotransmitters such as dopamine and serotonin, leading to improved cognitive function and reduced symptoms of schizophrenia. In addition, N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide can reduce inflammation and oxidative stress, leading to neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has several advantages for lab experiments. It is a novel compound with potential therapeutic applications, which makes it an interesting target for drug development. It has been synthesized through a well-established method and can be obtained in high yields and purity. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. In addition, its potential therapeutic applications need to be further validated through in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide. Firstly, its mechanism of action needs to be further elucidated to understand its potential therapeutic applications. Secondly, in vivo studies need to be conducted to validate its efficacy and safety. Thirdly, its potential as a drug candidate needs to be explored through drug development studies. Fourthly, its applications in other diseases, such as Parkinson's disease and Huntington's disease, need to be investigated. Lastly, its potential as a tool compound for epigenetic research needs to be explored.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide is a novel compound with potential therapeutic applications in various diseases. Its synthesis method has been optimized to obtain high yields and purity. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. It has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Its potential as a drug candidate and tool compound for epigenetic research needs to be further explored.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide involves several steps, including the preparation of 3-chloro-4-methylbenzoic acid, 4-[(4-phenyl-1-piperazinyl)methyl]benzylamine, and the final coupling reaction between the two intermediates. The reaction conditions and purification methods have been optimized to obtain high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. In cancer research, N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques. In schizophrenia research, N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been shown to improve cognitive deficits and reduce the positive symptoms of the disease.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O/c1-19-7-12-22(17-24(19)26)27-25(30)21-10-8-20(9-11-21)18-28-13-15-29(16-14-28)23-5-3-2-4-6-23/h2-12,17H,13-16,18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBFKPBAODEFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5085552.png)
![1-[3-(benzyloxy)-4-methoxyphenyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5085557.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5085574.png)

![N-{4-hydroxy-3,5-dimethyl-2-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5085591.png)
![2-[(2,3-difluorophenoxy)methyl]-N-{[1-(dimethylamino)cyclohexyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5085604.png)
![N-[2-(tert-butylamino)-1-methyl-2-oxoethyl]-3-(4-methylphenyl)-1-adamantanecarboxamide](/img/structure/B5085607.png)

![7-(4-chlorophenyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5085619.png)

![allyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5085626.png)
![4-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5085641.png)
![methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B5085650.png)
